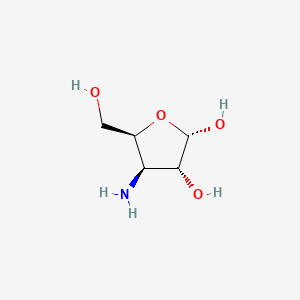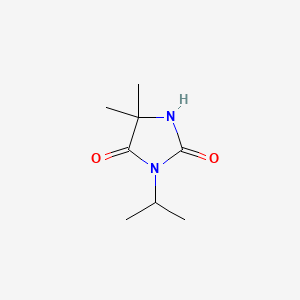
3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione is an organic compound belonging to the class of imidazolidine derivatives. It is known for its antimicrobial properties and is used in various industrial and cosmetic applications. The compound is characterized by its ability to release formaldehyde, which acts as a preservative by creating an environment less favorable to microorganisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of formaldehyde with dimethyl hydantoin under controlled conditions. The process can be carried out by reacting 3 to 5 moles of formaldehyde with 1 mole of dimethyl hydantoin at a temperature of 84°C . Another method involves reacting 2 moles of formaldehyde with dimethyl hydantoin at temperatures ranging from 38 to 50°C and a pH of 8.1-8.3 .
Industrial Production Methods
In industrial settings, the production of this compound is often conducted in continuous flow systems to ensure consistent quality and yield. This method allows for the efficient synthesis of the compound while minimizing the risk of contamination and ensuring the stability of the final product .
化学反应分析
Types of Reactions
3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include various substituted imidazolidine derivatives, which have applications in different fields such as pharmaceuticals and agrochemicals .
科学研究应用
3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in controlling microbial growth.
Medicine: Investigated for its potential use as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and personal care products due to its preservative properties
作用机制
The primary mechanism of action of 3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione involves the slow release of formaldehyde. Formaldehyde acts as an antimicrobial agent by disrupting the cellular processes of microorganisms, thereby inhibiting their growth and proliferation. This makes the compound effective as a preservative in various formulations .
相似化合物的比较
Similar Compounds
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione: Another imidazolidine derivative with similar antimicrobial properties.
Diazolidinyl urea: A formaldehyde-releasing preservative used in cosmetics.
Sodium hydroxymethylglycinate: Another formaldehyde donor used as a preservative.
Uniqueness
3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific structure, which allows for the controlled release of formaldehyde. This controlled release mechanism makes it particularly effective as a preservative, providing long-lasting antimicrobial protection in various formulations .
属性
IUPAC Name |
5,5-dimethyl-3-propan-2-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)10-6(11)8(3,4)9-7(10)12/h5H,1-4H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCAYSXPOHCZOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(NC1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
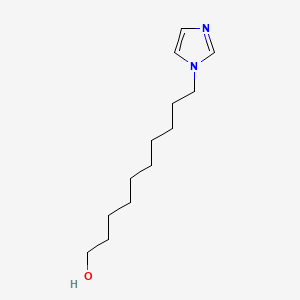
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (S)- (9CI)](/img/new.no-structure.jpg)
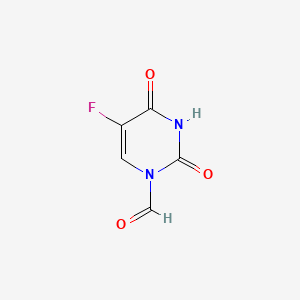
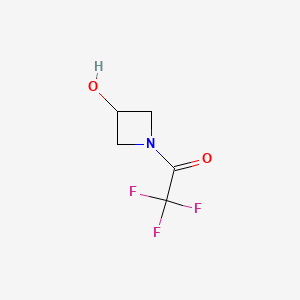
![1H-Benzo[DE]thiazolo[5,4-G]isoquinoline](/img/structure/B573446.png)
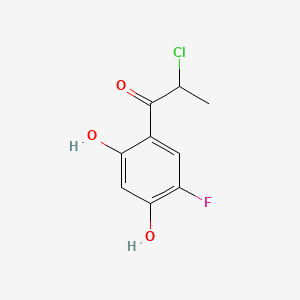
![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-undecoxyoxan-2-yl]methyl acetate](/img/structure/B573448.png)
![5-Mercapto-[1,2,4]triazolo[4,3-a]pyrimidine-7-sulfonic acid](/img/structure/B573449.png)
![C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride](/img/structure/B573453.png)
